S-Ethyl-N-phenyl-isothiourea

Catalog No.
S1482269
CAS No.
19801-34-4
M.F
C9H12N2S
M. Wt
180.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Ethyl-N-phenyl-isothiourea

CAS Number

19801-34-4

Product Name

S-Ethyl-N-phenyl-isothiourea

IUPAC Name

ethyl N'-phenylcarbamimidothioate

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

InChI

InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11)

InChI Key

LAXNJIWNBHHMDO-UHFFFAOYSA-N

SMILES

CCSC(=NC1=CC=CC=C1)N

Synonyms

N-Phenyl-carbamimidothioic Acid Ethyl Ester; 2-Ethyl-1-phenyl-2-thio-pseudourea;

Canonical SMILES

CCSC(=NC1=CC=CC=C1)N

One study available through DrugBank lists a derivative of S-Ethyl-N-Phenyl-Isothiourea, S-Ethyl-N-[4-(Trifluoromethyl)phenyl]isothiourea hydrochloride, as a Nitric Oxide Synthase (NOS) inhibitor []. NOS is an enzyme responsible for the production of nitric oxide (NO), a signaling molecule in the body. Inhibitors of NOS are being explored for their potential use in various conditions, including cardiovascular diseases and neurodegenerative disorders [].

S-Ethyl-N-phenyl-isothiourea is an organic compound with the molecular formula C₉H₁₂N₂S. It belongs to the class of isothioureas, which are characterized by the presence of a thiourea functional group. This compound features an ethyl group attached to the sulfur atom and a phenyl group attached to the nitrogen atom. Its unique structure contributes to its diverse chemical properties and biological activities, making it a subject of interest in various fields of research.

Typical of isothiourea derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Formation of Thiourea Derivatives: It can react with different electrophiles to form thiourea derivatives, which may exhibit altered biological activities.
  • Cycloaddition Reactions: Isothioureas, including S-ethyl-N-phenyl-isothiourea, have been utilized as catalysts in cycloaddition reactions, enhancing reaction selectivity and yield .

S-Ethyl-N-phenyl-isothiourea exhibits notable biological activities, particularly as an inhibitor of nitric oxide synthase (NOS). Research indicates that isothioureas can selectively inhibit different isoforms of NOS, which are critical in various physiological processes, including vasodilation and neurotransmission . Additionally, compounds with a similar thiourea skeleton have shown ethylene-like activity in plant systems, suggesting potential applications in agriculture .

The synthesis of S-ethyl-N-phenyl-isothiourea can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting phenyl isothiocyanate with ethylamine under controlled conditions.
  • Using Thiourea Precursors: Starting from thiourea and reacting it with ethyl halides can also yield S-ethyl-N-phenyl-isothiourea.
  • Catalytic Methods: Recent advancements have introduced catalytic methods that enhance yields and selectivity during synthesis .

S-Ethyl-N-phenyl-isothiourea has diverse applications across various fields:

  • Pharmaceuticals: Its role as a nitric oxide synthase inhibitor makes it valuable in cardiovascular research and drug development.
  • Agriculture: The ethylene-like activity suggests potential use as a plant growth regulator or in enhancing crop responses to stress .
  • Chemical Research: It serves as a reagent in organic synthesis and catalysis, particularly in asymmetric synthesis .

Studies on the interactions of S-ethyl-N-phenyl-isothiourea with biological systems have highlighted its competitive inhibition of nitric oxide synthase. This interaction has implications for understanding vascular function and developing treatments for related disorders. Additionally, research into its effects on plant physiology indicates that it may modulate stress responses through ethylene signaling pathways .

S-Ethyl-N-phenyl-isothiourea shares structural similarities with other isothioureas but exhibits unique properties due to its specific substituents. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
N-PhenylthioureaPhenyl group on nitrogenKnown for its role in biological assays
S-Methyl-N-phenyl-isothioureaMethyl group instead of ethylDifferent solubility and reactivity
N,N-DiethylisothioureaTwo ethyl groups on nitrogenEnhanced lipophilicity and potential for drug delivery
S-Ethyl-N-(4-trifluoromethyl)phenyl-isothioureaTrifluoromethyl group on phenyl ringIncreased potency as a NOS inhibitor

The distinct combination of an ethyl group and a phenyl moiety in S-Ethyl-N-phenyl-isothiourea contributes to its unique reactivity and biological profile compared to these similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

180.07211956 g/mol

Monoisotopic Mass

180.07211956 g/mol

Heavy Atom Count

12

Wikipedia

S-Ethyl-N-Phenyl-Isothiourea

Dates

Modify: 2023-09-14

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